Structural Regioisomerism: A Definitive Chemical Fingerprint Differentiating it from CAS 68807-90-9
The target compound (CAS 94442-19-0) is defined by its 2(3H)-benzofuranone core [1]. Its primary commercial analog, Phenolphthalein Diphosphate Tetrasodium Salt (CAS 68807-90-9), is built on a 1(3H)-isobenzofuranone (phthalide) scaffold [2]. This is not a minor difference; it represents a regioisomeric pair. In the target, the ester carbonyl is directly conjugated to the fused benzene ring at C2. In the comparator, the carbonyl is at C1, bridging the two aromatic groups. This fundamental structural difference dictates distinct electronic absorption, reactivity, and potential for post-hydrolysis chemiluminescence (a property unique to benzofuran-2(3H)-ones) [3].
| Evidence Dimension | Core heterocyclic scaffold (Regioisomerism) |
|---|---|
| Target Compound Data | 2(3H)-Benzofuranone (Carbonyl at position 2) |
| Comparator Or Baseline | 1(3H)-Isobenzofuranone / Phthalide (Carbonyl at position 1), CAS 68807-90-9 |
| Quantified Difference | Absolute structural change; a different regioisomer |
| Conditions | Structural characterization by IUPAC naming conventions and CAS registry assignments |
Why This Matters
Procurement of this specific regioisomer is mandatory for research questions investigating the impact of heterocyclic structure on enzyme-substrate recognition or developing novel, chemiluminescence-based phosphatase assays.
- [1] CAS:94442-19-0, 爱化学. 2(3H)-Benzofuranone,3,3-bis[4-(phosphonooxy)phenyl]-, sodium salt (1:4). View Source
- [2] ChemicalBook. 68807-90-9: Phenolphthalein diphosphate tetrasodium salt. View Source
- [3] J. S. Ward et al. (2017). The Chemiluminescence of Benzofuran-2(3H)-Ones. University of Salford. View Source
